molecular formula C10H8BrNO B1626704 8-Bromo-7-methoxyisoquinoline CAS No. 67335-10-8

8-Bromo-7-methoxyisoquinoline

Cat. No.: B1626704
CAS No.: 67335-10-8
M. Wt: 238.08 g/mol
InChI Key: UQRCCDNGYVDNCR-UHFFFAOYSA-N
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Description

8-Bromo-7-methoxyisoquinoline is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Structures

  • 8-Bromo-7-methoxyisoquinoline has been involved in various synthetic procedures, demonstrating its versatility in organic chemistry. For instance, it was produced through the modification of the Pomeranz-Fritsch ring synthesis, suggesting its use in complex chemical synthesis processes (Armengol, Helliwell, & Joule, 2000).

Antitumor and Antibacterial Activities

  • Research has explored the antitumor activities of methoxy-indolo[2,1-a]isoquinolines, indicating potential applications in cancer treatment. The derivatives of this compound showed inhibition of cell proliferation in various cancer cell lines (Ambros, Angerer, & Wiegrebe, 1988).
  • Another study noted the antibacterial properties of bisisoquinolinium salts, including compounds related to this compound, suggesting their use in antibacterial applications (Collier, Potter, & Taylor, 1953).

Photoprotective and Photochemical Properties

  • 8-Bromo-7-hydroxyquinoline, a closely related compound, has been used as a photoremovable protecting group for biological molecules, indicating its potential in photochemical applications and studies involving light-sensitive compounds (Zhu, Pavlos, Toscano, & Dore, 2006).
  • The compound has also shown properties suitable for multiphoton excitation, expanding its applications in advanced photochemical research and imaging techniques (Fedoryak & Dore, 2002).

Pharmaceutical Synthesis

  • In pharmaceutical synthesis, this compound derivatives have been used as key intermediates, illustrating its importance in the synthesis of complex pharmaceutical compounds (Moriya & Hoshino, 2004).

Chemical Reactivity and Analysis

  • Studies on bromo-methoxy-aminoquinolines, including derivatives of this compound, have provided insights into their chemical reactivity and NMR characteristics, essential for understanding their behavior in various chemical reactions (McChesney, Sarangan, & Hufford, 1984).

Properties

IUPAC Name

8-bromo-7-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-9-3-2-7-4-5-12-6-8(7)10(9)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRCCDNGYVDNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80497454
Record name 8-Bromo-7-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67335-10-8
Record name 8-Bromo-7-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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